molecular formula C12H19N3OS B2675520 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 2325899-42-9

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2675520
CAS No.: 2325899-42-9
M. Wt: 253.36
InChI Key: FHIBDFUAQPWGSR-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the piperidine-4-carboxamide moiety. One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 and C-5 positions of the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit matrix metalloproteinases and kinases, which are involved in cancer progression . Additionally, the compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of a thiazole ring with a piperidine-4-carboxamide moiety. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in other thiazole derivatives .

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-8-11(17-9(2)14-8)7-15-5-3-10(4-6-15)12(13)16/h10H,3-7H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIBDFUAQPWGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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